molecular formula C23H22N4O3S2 B2719819 N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954039-94-2

N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2719819
CAS RN: 954039-94-2
M. Wt: 466.57
InChI Key: JOBXEVXNJWCPTD-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and anticonvulsant evaluation of indoline derivatives of functionalized compounds, including a focus on benzothiazole acetamide derivatives, demonstrates significant anticonvulsant activity, highlighting the potential of such compounds in neurological disorder treatments (Nath et al., 2021). Similarly, research into optoelectronic properties of thiazole-based polythiophenes indicates applications in materials science, particularly in the development of conducting polymers for electronic applications (Camurlu & Guven, 2015).

Antimicrobial and Antitumor Applications

Several studies have synthesized and evaluated compounds for antimicrobial and antitumor activities . For instance, the design of novel acetamide derivatives has shown promising results as antimicrobial agents, suggesting their utility in combating various bacterial and fungal infections (Debnath & Ganguly, 2015). Another study on the antitumor activity of benzothiazole derivatives underscores the potential of such compounds in cancer research, offering a basis for the development of new anticancer drugs (Yurttaş et al., 2015).

Molecular Docking and Drug Design

Research on unique sulfur-aromatic interactions contributing to the binding of potent inhibitors showcases the importance of molecular docking studies in drug design, particularly for cancer immunotherapy (Peng et al., 2020). Such studies provide insights into the molecular interactions that underpin the effectiveness of potential therapeutic compounds.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-15(28)24-17-6-4-7-18(11-17)25-21(29)14-32-23-26-19(13-31-23)12-22(30)27-10-9-16-5-2-3-8-20(16)27/h2-8,11,13H,9-10,12,14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBXEVXNJWCPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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